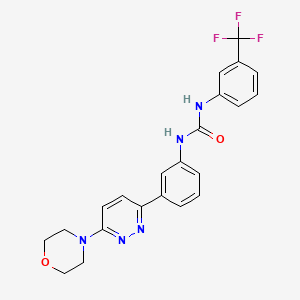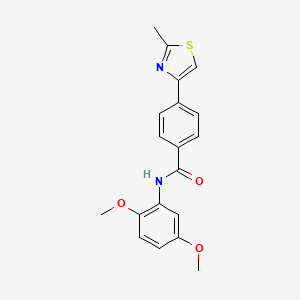![molecular formula C23H24N4O2 B11199593 N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11199593.png)
N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzamide core, a piperidine ring, and a pyrazine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrazine Moiety: The next step involves the introduction of the pyrazine ring. This can be achieved by reacting the benzamide intermediate with a pyrazine derivative under suitable conditions.
Formation of the Piperidine Ring: The final step involves the introduction of the piperidine ring. This can be done by reacting the intermediate with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the mechanisms of action of various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide analogs: Compounds with similar structures but different substituents on the benzamide, piperidine, or pyrazine rings.
Other Benzamide Derivatives: Compounds with a benzamide core but different functional groups or ring systems.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C23H24N4O2/c1-17-6-5-7-19(16-17)26-22(28)18-8-10-20(11-9-18)29-23-21(24-12-13-25-23)27-14-3-2-4-15-27/h5-13,16H,2-4,14-15H2,1H3,(H,26,28) |
InChI Key |
SAKNQQDUEUMABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11199513.png)
![5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide](/img/structure/B11199521.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199531.png)
![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11199537.png)
![3-Chloro-N-[4-[4-(3,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide](/img/structure/B11199539.png)

![N-benzyl-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11199548.png)
![2-({6-[(2-Chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11199556.png)

![N-(3,5-dimethoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11199575.png)

![N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11199587.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4(1H)-one](/img/structure/B11199597.png)
